

Stannsoporphin: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(IV) mesoporphyrin IX dichloride*

Cat. No.: B15614768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannsoporphin, also known as tin mesoporphyrin (SnMP), is a synthetic heme analog that acts as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to bilirubin. This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and key experimental data related to Stannsoporphin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information presented herein is curated from peer-reviewed scientific literature, patent filings, and clinical trial data.

Introduction

Neonatal hyperbilirubinemia, or jaundice, is a common condition in newborns resulting from an imbalance between bilirubin production and elimination. Elevated levels of unconjugated bilirubin can be neurotoxic, potentially leading to a severe form of brain damage known as kernicterus. The primary treatment for neonatal jaundice is phototherapy, which aids in the conversion of bilirubin to more easily excretable isomers. However, in cases of severe hyperbilirubinemia, particularly those associated with hemolysis, alternative therapeutic

strategies are needed. Stannsoportin has been developed as a first-in-class pharmacologic agent that directly addresses the production of bilirubin.

Discovery and Developmental History

The pioneering research on metalloporphyrins as inhibitors of heme oxygenase was conducted at The Rockefeller University.^[1] Early studies identified that certain synthetic metalloporphyrins could competitively inhibit the heme oxygenase reaction.^[1] This led to the investigation of various metalloporphyrins for their potential therapeutic application in conditions characterized by excessive bilirubin production.

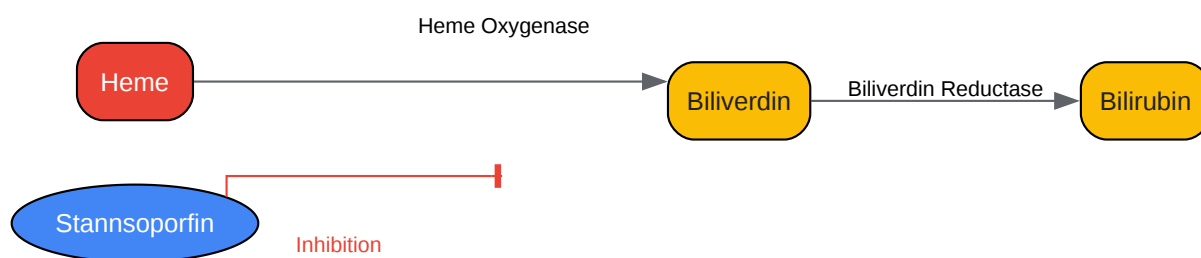
Stannsoportin (tin mesoporphyrin) emerged as a lead candidate due to its potent inhibitory activity against heme oxygenase. The initial Investigational New Drug (IND) application for Stannsoportin was filed by The Rockefeller University. Subsequently, the development was continued by WellSpring Pharmaceutical, which conducted a Phase III clinical trial.^[2] Later, Mallinckrodt Pharmaceuticals acquired the rights to Stannsoportin and submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA). However, the FDA issued a Complete Response Letter, indicating that further evaluation was needed.^{[3][4]}

Mechanism of Action

Stannsoportin exerts its therapeutic effect by competitively inhibiting the enzyme heme oxygenase.^[4] Heme oxygenase is responsible for the oxidative cleavage of the heme molecule to produce biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase. By binding to the active site of heme oxygenase, Stannsoportin prevents the breakdown of heme, thereby reducing the production of bilirubin at its source.^[5] There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2. Stannsoportin has been shown to inhibit both isoforms.^[1]

Heme Catabolic Pathway and Stannsoportin's Site of Action

The following diagram illustrates the heme catabolic pathway and the inhibitory action of Stannsoportin.



[Click to download full resolution via product page](#)

Heme Catabolism and Stannosoporphin Inhibition

Preclinical Data

In Vitro Heme Oxygenase Inhibition

Stannosoporphin is a potent inhibitor of heme oxygenase. The inhibitory constant (K_i) for rat splenic microsomal heme oxygenase has been reported to be $0.014 \mu\text{M}$.^[6]

Parameter	Value	Enzyme Source
K_i	$0.014 \mu\text{M}$	Rat Splenic Microsomal Heme Oxygenase

In Vivo Animal Studies

Preclinical studies in animal models have demonstrated the efficacy of Stannosoporphin in reducing bilirubin levels. A study in BALB/c mice investigated the pharmacokinetics of Stannosoporphin following a single intraperitoneal injection.^[7]

Dose	C _{max} (ng/mL)	T _{max} (hr)	AUC (ng*hr/mL)
5 mg/kg	Data not available	Data not available	Data not available

Note: While the study mentions pharmacokinetic analysis, specific C_{max}, T_{max}, and AUC values for the 5 mg/kg dose were not provided in the available search results.

Clinical Development

Stannsoporfin has been evaluated in several clinical trials for the treatment of neonatal hyperbilirubinemia. A key study is the Phase 2b, multicenter, placebo-controlled trial (NCT01887327).[3]

Clinical Trial NCT01887327

This study evaluated the efficacy and safety of Stannsoporfin in combination with phototherapy in newborns with hemolysis.[3]

5.1.1. Study Design

- Phase: 2b
- Design: Multicenter, randomized, double-blind, placebo-controlled
- Population: Newborns (35-42 weeks gestation) with hemolysis
- Intervention:
 - Placebo + Phototherapy
 - Stannsoporfin (3.0 mg/kg IM) + Phototherapy
 - Stannsoporfin (4.5 mg/kg IM) + Phototherapy
- Primary Outcome: Change in total serum bilirubin (TSB) at 48 hours

5.1.2. Efficacy Results

Treatment Group	N	Mean Change in TSB at 48h (%)	95% Confidence Interval	p-value vs. Placebo
Placebo	30	+17.5	5.6 to 30.7	-
Stannsoporfin 3.0 mg/kg	30	-13.0	-21.7 to -3.2	< 0.0001
Stannsoporfin 4.5 mg/kg	31	-10.5	-19.4 to -0.6	< 0.0001

5.1.3. Safety Profile

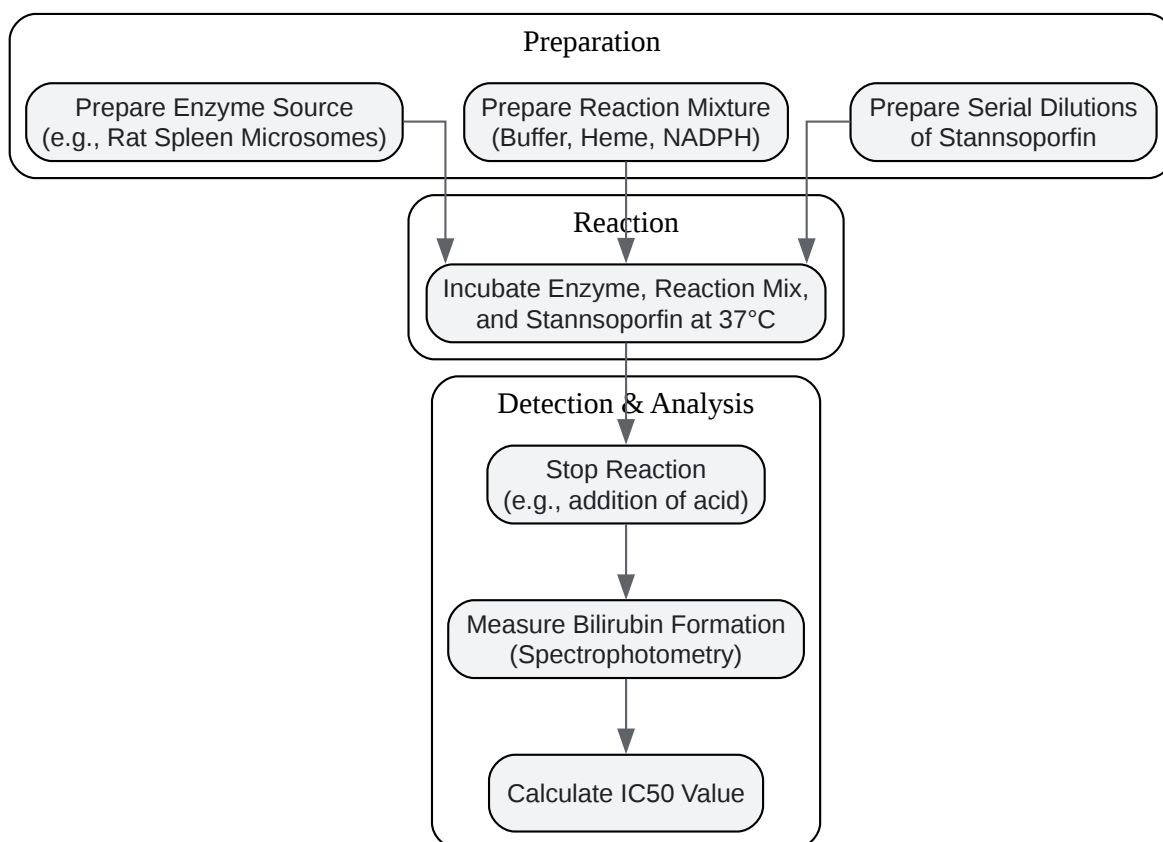
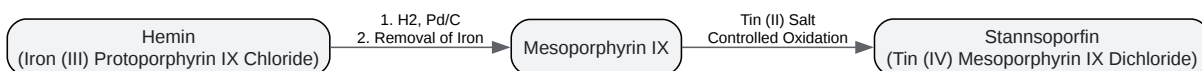
Adverse events reported in clinical trials of Stannsoporfin have been documented. A compassionate use study (NCT00076960) and other safety evaluations have provided insights into its safety profile.^[8] Non-serious adverse effects observed in some studies include erythema, maculopapular rash, increased reticulocyte count, and increased aspartate aminotransferase.^[1]

Experimental Protocols

Synthesis of Stannsoporfin

A large-scale, high-purity synthesis of Stannsoporfin has been described, starting from hemin (iron (III) protoporphyrin IX chloride).^[9]

6.1.1. Synthetic Scheme



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Scholars@Duke publication: Stannosoporphin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]
- 4. reference.medscape.com [reference.medscape.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. apexbt.com [apexbt.com]
- 7. journals.asm.org [journals.asm.org]
- 8. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- 9. US10662209B2 - High-purity large-scale preparation of stannosoporphin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Stannosoporphin: A Technical Guide to its Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15614768#discovery-and-history-of-stannosoporphin-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com